3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide
Description
This compound is a thiophene-derived carbohydrazide featuring a 4-fluorophenylmethoxy substituent at position 3 of the thiophene ring and a hydrazone group formed via condensation with 3-methylthiophene-2-carbaldehyde. Its structure combines electron-withdrawing (fluorine) and lipophilic (aromatic and alkyl) groups, which may enhance bioactivity and stability.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c1-12-6-8-24-16(12)10-20-21-18(22)17-15(7-9-25-17)23-11-13-2-4-14(19)5-3-13/h2-10H,11H2,1H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXBLLDCMXAKD-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide typically involves the condensation of 3-methylthiophene-2-carbohydrazide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiophene ring, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, hydrazones like this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the fluorine atom and thiophene ring enhances its interaction with biological targets.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methoxy]-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related carbohydrazides (Table 1), focusing on substituent variations and their implications:
Key Observations:
- Lipophilic Chains: Long alkyl chains (e.g., pentadecyl in ) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- Methoxy vs.
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy: The target compound’s C=O (1660–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches align with analogues like N′-(4-fluorophenylmethylidene) derivatives .
- X-ray Crystallography: Similar compounds (e.g., ) exhibit planar geometries with intramolecular hydrogen bonds (N–H···O), stabilizing the hydrazone conformation .
Bioactivity Trends
Hydrazide derivatives are widely studied for antimicrobial and antitubercular activity:
- Antimicrobial Activity: Fluorophenyl-substituted carbohydrazides (e.g., ) show enhanced activity against E. coli and S. aureus due to improved membrane penetration .
- Antitubercular Potential: Compounds with electron-withdrawing groups (e.g., Cl, F) exhibit MIC values <10 µg/mL against M. tuberculosis .
Biological Activity
The compound 3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide (CAS Number: 478246-49-0) is a novel hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thiophene core with substituents that include a fluorophenyl group and a methoxy group, which may influence its biological activity through various mechanisms.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the thiophene moiety have been reported to scavenge free radicals effectively. In a study evaluating various hydrazone derivatives, the antioxidant activity of compounds was assessed using the DPPH radical scavenging method. The results indicated that certain derivatives surpassed ascorbic acid in their ability to neutralize free radicals, suggesting that This compound may possess comparable or superior antioxidant capabilities .
Anticancer Activity
The anticancer potential of this compound has been investigated against several cancer cell lines. Notably, it was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells using the MTT assay. The findings revealed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its selective action against certain cancer types .
Case Study: Cytotoxicity Evaluation
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| U-87 (Glioblastoma) | 12.5 | Higher sensitivity observed |
| MDA-MB-231 (Breast Cancer) | 25.0 | Lower sensitivity observed |
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the thiophene and hydrazone functionalities may facilitate interactions with cellular targets involved in oxidative stress and cancer proliferation pathways. These interactions could lead to apoptosis in cancer cells while providing protective effects against oxidative damage in normal cells.
Pharmacological Implications
Given its promising biological activities, This compound holds potential for development as a therapeutic agent in treating oxidative stress-related diseases and certain cancers. Further studies are warranted to explore its pharmacokinetic properties, toxicity profiles, and potential synergistic effects with other therapeutic agents.
Q & A
(Basic) What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the condensation of 3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide with 3-methylthiophene-2-carbaldehyde under acidic catalysis (e.g., acetic acid in methanol). Critical optimization parameters include:
- Temperature : Reflux conditions (~60–80°C) ensure sufficient energy for imine bond formation while avoiding side reactions .
- Solvent choice : Methanol is preferred for its polarity and ability to stabilize intermediates via hydrogen bonding .
- Catalyst concentration : Trace acetic acid (1–2%) accelerates Schiff base formation without promoting hydrolysis .
Post-synthesis, purification via recrystallization (methanol/ethanol) ensures high purity. Yield optimization (reported up to 88%) requires strict stoichiometric control of starting materials .
(Basic) Which spectroscopic techniques are used for structural confirmation, and how are spectral discrepancies resolved?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic peaks at δ 6.8–7.5 ppm for fluorophenyl, δ 7.2–8.1 ppm for thiophene) and confirms hydrazide/imine linkages .
- HSQC/HMBC : Resolves ambiguities in overlapping signals, particularly for thiophene and methylidene groups .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 403.0821) and fragments .
Discrepancies between experimental and theoretical data are addressed by re-examining solvent effects, crystallographic disorder (e.g., via X-ray diffraction), or tautomeric equilibria .
(Advanced) How is X-ray crystallography employed to resolve the compound’s three-dimensional structure, and what software is critical for refinement?
Single-crystal X-ray diffraction is performed on crystals grown via slow evaporation. Key steps include:
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K, with absorption corrections applied .
- Structure solution : Using SHELXS for phase determination via direct methods .
- Refinement : SHELXL refines positional/anisotropic displacement parameters, resolving disorder (e.g., in thiophene rings) and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Validation : PLATON checks for missed symmetry and geometric outliers .
(Advanced) What strategies are used to optimize reaction pathways for improved regioselectivity and yield?
- DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., DMF vs. methanol) and temperature to minimize byproducts like hydrolyzed hydrazides .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance imine formation kinetics .
- In situ monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments .
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) while maintaining >85% yield .
(Advanced) How does the 4-fluorophenyl moiety influence the compound’s electronic properties and bioactivity?
- Electron-withdrawing effect : The fluorine atom increases electrophilicity at the methylidene carbon, enhancing reactivity in nucleophilic additions .
- Biological activity : Fluorophenyl derivatives exhibit improved pharmacokinetics (e.g., metabolic stability) and target binding (e.g., hydrophobic interactions with enzyme active sites) .
- SAR studies : Analogues without fluorine show reduced antimycobacterial activity (IC₅₀ > 50 μM vs. 12 μM for fluorinated derivatives) .
(Advanced) How are contradictions in biological activity data addressed across different assays?
- Dose-response validation : Replicate assays (n ≥ 3) confirm IC₅₀ values, excluding outliers due to solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Target specificity profiling : Competitive binding assays (e.g., SPR or ITC) differentiate on-target effects from nonspecific interactions .
- Metabolic stability testing : Liver microsome assays identify rapid degradation (t₁/₂ < 15 min) as a cause of false negatives in cell-based assays .
(Advanced) What computational methods predict the compound’s reactivity and interaction with biological targets?
- DFT calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating charge-transfer potential .
- Molecular docking (AutoDock Vina) : Predicts binding modes to targets like enoyl-ACP reductase (ΔG = −9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, identifying key residues (e.g., Tyr158, Phe149) for mutagenesis studies .
(Advanced) How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h, monitored by HPLC for degradation products (e.g., hydrolyzed hydrazide) .
- Thermal stress : 60°C for 72h in solid/powder form, with FT-IR identifying oxidative decomposition (e.g., S=O formation) .
- Photostability : ICH Q1B guidelines expose samples to UV (320–400 nm) and visible light, assessing discoloration via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
